molecular formula C16H32O2 B14261117 2,8,12-Trimethyltridecanoic acid CAS No. 223638-15-1

2,8,12-Trimethyltridecanoic acid

Katalognummer: B14261117
CAS-Nummer: 223638-15-1
Molekulargewicht: 256.42 g/mol
InChI-Schlüssel: KVEHWHLEWPGVRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,12-Trimethyltridecanoic acid typically involves the alkylation of tridecanoic acid with methyl groups at specific positions. One common method is the Friedel-Crafts alkylation, where tridecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,8,12-Trimethyltridecanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in fatty acid metabolism. The methyl groups can influence the compound’s binding affinity to these enzymes, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8,12-Trimethyltridecanoic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to serve as a valuable model compound in various research applications .

Eigenschaften

CAS-Nummer

223638-15-1

Molekularformel

C16H32O2

Molekulargewicht

256.42 g/mol

IUPAC-Name

2,8,12-trimethyltridecanoic acid

InChI

InChI=1S/C16H32O2/c1-13(2)9-8-11-14(3)10-6-5-7-12-15(4)16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18)

InChI-Schlüssel

KVEHWHLEWPGVRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC(C)CCCCCC(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.